3-(Acetyloxy)-4-formylphenyl acetate 3-(Acetyloxy)-4-formylphenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14423357
InChI: InChI=1S/C11H10O5/c1-7(13)15-10-4-3-9(6-12)11(5-10)16-8(2)14/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol

3-(Acetyloxy)-4-formylphenyl acetate

CAS No.:

Cat. No.: VC14423357

Molecular Formula: C11H10O5

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

3-(Acetyloxy)-4-formylphenyl acetate -

Specification

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
IUPAC Name (3-acetyloxy-4-formylphenyl) acetate
Standard InChI InChI=1S/C11H10O5/c1-7(13)15-10-4-3-9(6-12)11(5-10)16-8(2)14/h3-6H,1-2H3
Standard InChI Key CMOYCZQBKLDPNH-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC(=C(C=C1)C=O)OC(=O)C

Introduction

Chemical Structure and Nomenclature

3-(Acetyloxy)-4-formylphenyl acetate (IUPAC: (3-acetyloxy-4-formylphenyl) acetate) features a benzene ring substituted with an acetyloxy group (–OAc) at position 3 and a formyl group (–CHO) at position 4, with an additional acetate ester at the phenolic oxygen (Fig. 1). Its molecular formula is C₁₁H₁₀O₅, and its theoretical molecular weight is 222.19 g/mol.

Key Structural Features:

  • Aromatic Core: The benzene ring provides stability and directs electrophilic substitution reactions.

  • Electron-Withdrawing Groups: The formyl (–CHO) and acetyloxy (–OAc) groups deactivate the ring, favoring meta/para substitution patterns in further reactions .

  • Ester Functionality: The acetate group enhances solubility in organic solvents and influences hydrolytic stability.

Comparison with Analogues:

CompoundSubstituentsMolecular FormulaKey Differences
4-Acetoxybenzaldehyde–OAc (para), –CHOC₉H₈O₃Lacks phenolic acetate group
3-Acetoxybenzaldehyde –OAc (meta), –CHOC₉H₈O₃Substituent positioning
Ethyl vanillin acetate –OAc, –OEt, –CHOC₁₁H₁₂O₄Ethoxy vs. acetyloxy groups

Synthesis and Production

While no explicit synthesis routes for 3-(acetyloxy)-4-formylphenyl acetate are reported, plausible methods can be extrapolated from analogous compounds:

Acetylation of 3-Hydroxy-4-formylphenol

A two-step process involving:

  • Formylation: Introduction of the –CHO group via Vilsmeier-Haack reaction on 3-hydroxyacetophenone.

  • Acetylation: Protection of the phenolic –OH and existing –OH groups using acetic anhydride under basic conditions (e.g., pyridine) .

Reaction Scheme:

3-Hydroxy-4-formylphenol+2(Ac2O)pyridine3-(Acetyloxy)-4-formylphenyl acetate+2AcOH\text{3-Hydroxy-4-formylphenol} + 2(\text{Ac}_2\text{O}) \xrightarrow{\text{pyridine}} \text{3-(Acetyloxy)-4-formylphenyl acetate} + 2\text{AcOH}

Industrial Considerations

  • Continuous Flow Reactors: Improve yield and safety by minimizing side reactions.

  • Catalytic Systems: Acid catalysts (e.g., H₂SO₄) or enzymatic methods (lipases) may optimize esterification .

Chemical Reactivity

The compound’s reactivity is governed by its functional groups:

Oxidation and Reduction

  • Formyl Group:

    • Oxidation: Converts to a carboxylic acid (–COOH) using KMnO₄/H⁺.

    • Reduction: Yields a hydroxymethyl (–CH₂OH) group with NaBH₄ .

  • Acetate Esters: Resist mild oxidizing agents but hydrolyze under acidic/basic conditions.

Nucleophilic Substitution

The electron-deficient aromatic ring undergoes substitution with strong nucleophiles (e.g., amines):

3-(Acetyloxy)-4-formylphenyl acetate+RNH23-Acetoxy-4-(R-aminomethyl)phenyl acetate+H2O\text{3-(Acetyloxy)-4-formylphenyl acetate} + \text{RNH}_2 \rightarrow \text{3-Acetoxy-4-(R-aminomethyl)phenyl acetate} + \text{H}_2\text{O}

Applications and Research Frontiers

Pharmaceutical Intermediates

  • Antimicrobial Agents: Analogues like 4-acetoxybenzaldehyde show inhibitory effects against Staphylococcus aureus.

  • Prodrug Design: Ester groups enhance membrane permeability, enabling targeted drug delivery .

Polymer Chemistry

  • Polymer Backbones: Incorporation into polyesters or polyamides via condensation polymerization .

  • Crosslinking Agents: Formaldehyde release upon hydrolysis enables resin curing.

Flavor and Fragrance Industry

  • Vanillin Analogues: Structural similarity to ethyl vanillin acetate suggests potential as a synthetic flavorant .

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